

Application Notes: Live Cell Imaging of Glutathione with Monochlorobimane

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Compound of Interest

Compound Name: Monochlorobimane

Cat. No.: B1663430

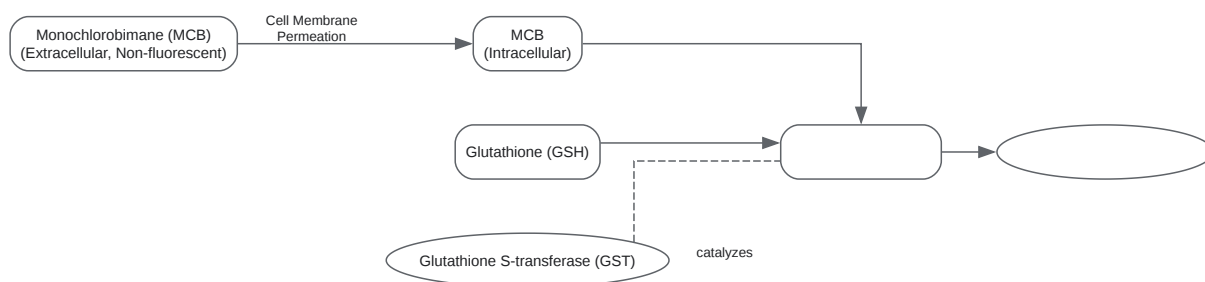
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Introduction

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and plays a critical role in maintaining cellular redox homeostasis, detoxification of xenobiotics, and regulating signaling pathways.[1][2][3] Dysregulation of GSH levels is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and drug resistance.[2][4] **Monochlorobimane** (MCB) is a cell-permeant, non-fluorescent probe that becomes highly fluorescent upon conjugation with GSH, a reaction catalyzed by the enzyme Glutathione S-transferase (GST). This specific enzymatic reaction makes MCB a valuable tool for the sensitive and specific detection of GSH in living cells.

Mechanism of Action

Monochlorobimane readily crosses the cell membrane. Inside the cell, it reacts with the thiol group of glutathione in a reaction catalyzed by Glutathione S-transferase (GST). This conjugation reaction forms a highly fluorescent glutathione-bimane adduct, which can be detected by fluorescence microscopy, flow cytometry, or a microplate reader. The fluorescence intensity is directly proportional to the intracellular GSH concentration.



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Mechanism of MCB for GSH detection.

Data Presentation

Spectral Properties

Parameter	Wavelength (nm)	Reference
Excitation (λ_{ex})	380 - 395	
Emission (λ_{em})	460 - 490	

Quantitative Parameters for MCB Usage

Parameter	Value	Cell/System Type	Reference
Stock Solution Solvent	DMSO	General	
Stock Solution Concentration	10 mM - 200 mM	General	
Working Concentration	1 - 200 μ M	Mammalian cells, Zebrafish embryos	
Incubation Time	5 - 30 minutes	Mammalian cells	
Incubation Temperature	20°C - 37°C	Mammalian cells	

Experimental Protocols

Protocol 1: Live Cell Imaging of GSH in Adherent Mammalian Cells

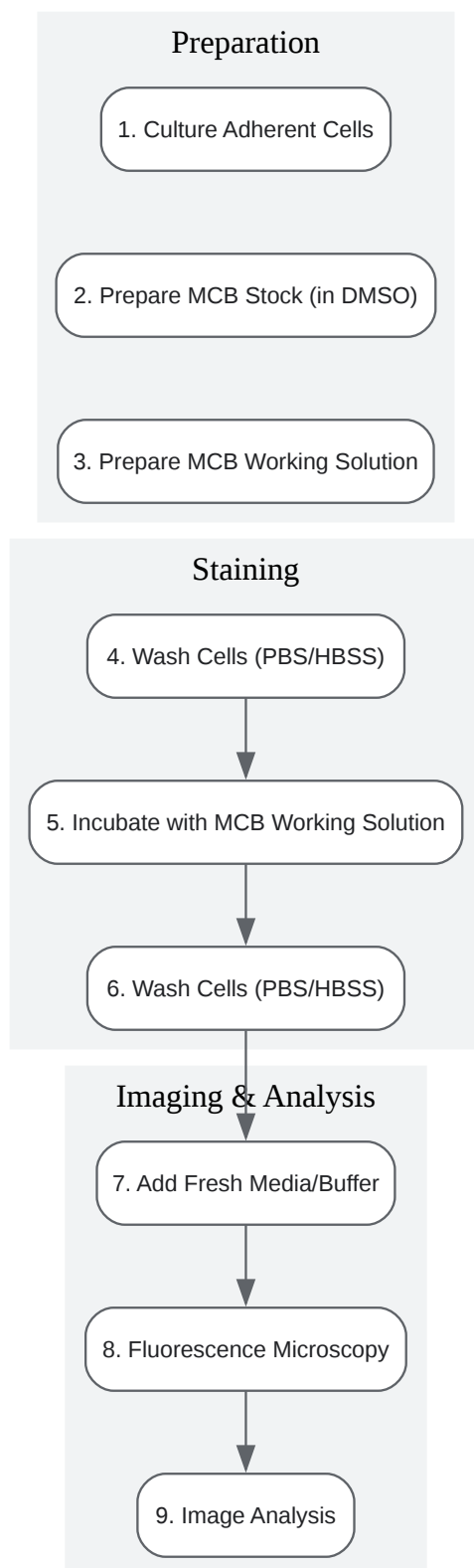
This protocol provides a general guideline for staining adherent cells with **Monochlorobimane**. Optimization of concentration and incubation time is recommended for each cell line and experimental condition.

Materials:

- **Monochlorobimane (MCB)**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Cell culture medium
- Adherent cells cultured on glass-bottom dishes or multi-well plates
- Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)

Procedure:

- Cell Preparation: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency.
- MCB Stock Solution Preparation: Prepare a 10 mM stock solution of MCB in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- MCB Working Solution Preparation: Immediately before use, dilute the MCB stock solution to the desired final working concentration (e.g., 1-10 μ M) in pre-warmed cell culture medium or buffer (PBS or HBSS).
- Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS or HBSS. c. Add the MCB working solution to the cells and incubate at 37°C for 30 minutes in a CO2 incubator.
- Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.
- Imaging: a. Add fresh pre-warmed culture medium or buffer to the cells. b. Image the cells immediately using a fluorescence microscope with excitation around 380 nm and emission detection around 480 nm.



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Workflow for live cell GSH imaging.

Protocol 2: Flow Cytometry Analysis of Intracellular GSH

This method allows for the quantification of GSH levels in individual cells within a population.

Materials:

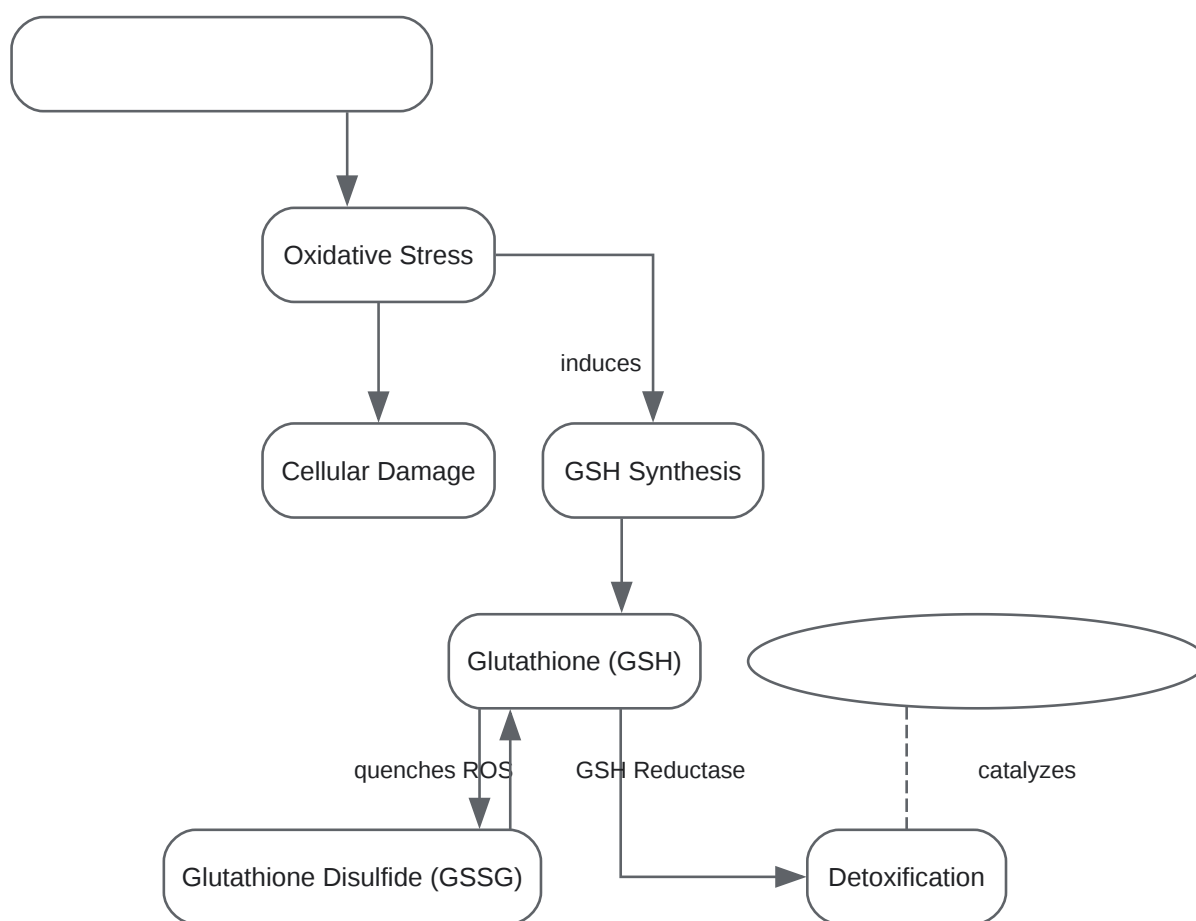
- **Monochlorobimane (MCB)**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) containing 2% Fetal Bovine Serum (FBS) (FACS Buffer)
- Suspension cells or trypsinized adherent cells
- Flow cytometer with a UV or violet laser

Procedure:

- Cell Preparation:
 - For suspension cells, count and adjust the cell density to 1×10^6 cells/mL in culture medium.
 - For adherent cells, detach cells using trypsin, neutralize, centrifuge, and resuspend in culture medium at 1×10^6 cells/mL.
- MCB Staining: a. Add MCB to the cell suspension to a final concentration of 10 μ M. b. Incubate at room temperature (20°C) for 5 minutes.
- Sample Preparation for Flow Cytometry: a. After incubation, place the cell suspension on ice to stop the reaction. b. Analyze the samples on a flow cytometer as soon as possible.
- Flow Cytometry Analysis: a. Excite the cells with a UV or violet laser (e.g., 405 nm). b. Collect the emission fluorescence using a bandpass filter appropriate for the GSH-bimane adduct (e.g., 450/50 nm). c. Record the fluorescence intensity for each cell. Analyze the data using appropriate software to determine the mean fluorescence intensity, which corresponds to the relative GSH content.

Signaling Pathway Context: Glutathione in Cellular Defense

Glutathione is a key player in the cellular antioxidant defense system. It directly quenches reactive oxygen species (ROS) and is a cofactor for enzymes like Glutathione Peroxidase (GPx), which detoxifies peroxides. The synthesis of GSH is a critical cellular process for maintaining this defense mechanism. MCB can be used to monitor changes in GSH levels in response to oxidative stress or modulation of GSH synthesis pathways.



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Role of GSH in cellular defense.

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